molecular formula C6H10O4 B1590147 Methyl 2-methoxy-3-oxobutanoate CAS No. 81114-96-7

Methyl 2-methoxy-3-oxobutanoate

Cat. No. B1590147
CAS RN: 81114-96-7
M. Wt: 146.14 g/mol
InChI Key: FIUDIMKYHJYCKY-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-3-oxobutanoate, also known as Methyl 2-methoxyacetoacetate, is a chemical compound with the molecular formula C6H10O4. It is a colorless liquid with a fruity odor and is commonly used in the synthesis of various organic compounds.

Scientific Research Applications

Asymmetric Catalysis and Synthesis

Methyl 2-methoxy-3-oxobutanoate is used in asymmetric catalytic processes. For instance, its hydrogenation was explored to produce enantiomerically pure compounds, serving as building blocks in natural product syntheses. This process achieved a high enantiomeric excess, demonstrating its utility in creating specific chiral molecules (Ostermeier et al., 2003).

Role in Biosynthesis

It's involved in the biosynthesis of various compounds. For example, 4-methylthio-2-oxobutanoate, a derivative, was identified as an intermediate in the biosynthesis of ethylene from methionine in different microorganisms (Billington et al., 1979). This highlights its role in the metabolic pathways of bacteria and fungi.

Application in NMR Studies

In nuclear magnetic resonance (NMR) studies, especially for high molecular weight proteins, specific labelling of methyl groups is essential. An efficient synthetic route was proposed using a derivative of methyl 2-methoxy-3-oxobutanoate for this purpose, optimizing magnetization transfer in large proteins (Ayala et al., 2012).

Material Science and Electronics

In the field of material science, derivatives of methyl 2-methoxy-3-oxobutanoate have been used to deposit copper films. These films were deposited at low temperatures, showing conformal coverage on patterned substrates, indicating its potential application in electronics (Hwang et al., 1996).

properties

IUPAC Name

methyl 2-methoxy-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-4(7)5(9-2)6(8)10-3/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUDIMKYHJYCKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508336
Record name Methyl 2-methoxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methoxy-3-oxobutanoate

CAS RN

81114-96-7
Record name Methyl 2-methoxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DW Cameron, C Conn, GI Feutrill - Australian Journal of …, 1981 - CSIRO Publishing
The insect anthraquinone ceroalbolinic acid (1) has been synthesized for the first time by successive Diels-Alder addition of the highly functionalized dienes (6) and (9) to 2,6-dichloro-1,…
Number of citations: 34 www.publish.csiro.au

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